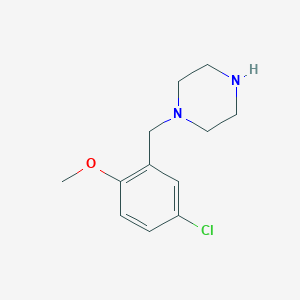

1-(5-Chloro-2-methoxybenzyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

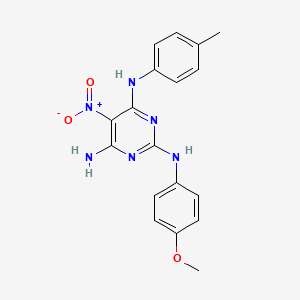

1-(5-Chloro-2-methoxybenzyl)piperazine (CMP) is a synthetic compound that belongs to the family of piperazines. It is widely used in medical research and in the production of pharmaceuticals. CMP is a white, odorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 135-136°C and a molecular weight of 233.7 g/mol. CMP is used in the synthesis of various pharmaceuticals, including antidepressants, anticonvulsants, and antihistamines.

Scientific Research Applications

Therapeutic Applications and Metabolic Insights

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily in treating depression, psychosis, or anxiety. The metabolism of these compounds often involves CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazine metabolites. These metabolites are known for their serotonin receptor-related effects, which are crucial in the pharmacological actions of arylpiperazine derivatives used in major markets (S. Caccia, 2007).

Piperazine in Drug Development

Diverse Therapeutic Uses

Piperazine, a six-membered nitrogen-containing heterocycle, plays a vital role in the rational design of drugs across various therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and more. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. This flexibility makes piperazine a valuable building block in drug discovery (A. Rathi et al., 2016).

Piperazine-Based Compounds Against Tuberculosis

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review discusses the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, highlighting the potential of piperazine as a key component in developing cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Exploring Piperazine's Biological Potentials

Biological and Pharmacological Properties

The presence of piperazine and substituted aryl piperazines in compounds has been associated with a broad range of activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. The versatility and efficacy of piperazine-containing compounds, demonstrated across various pharmacological agents, underscore its significance in medicinal chemistry (S. Verma & Sushil Kumar, 2017).

properties

IUPAC Name |

1-[(5-chloro-2-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWELHCAXFIUDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

![3-(2-(2-fluorophenoxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2499463.png)